molecular formula C21H15N5O6 B11090587 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11090587
M. Wt: 433.4 g/mol
InChI Key: IXMDFLZMCWGCKI-UHFFFAOYSA-N
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Description

4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with a benzoyl chloride derivative in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

    Oxidation: The quinazolinone core can be oxidized under strong oxidative conditions, leading to the formation of quinazoline derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted quinazolinones, and oxidized quinazoline compounds.

Scientific Research Applications

4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists, making them valuable in biochemical studies.

    Medicine: Some derivatives of this compound exhibit pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro groups and quinazolinone core allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar compounds to 4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE include other quinazolinone derivatives and nitro-substituted aromatic compounds. Some examples are:

    4-Nitroquinazoline: Similar in structure but lacks the benzamide moiety.

    3-Nitrobenzamide: Contains the benzamide group but lacks the quinazolinone core.

    2-Chloro-4-nitro-N-(3-nitrophenyl)benzamide: A closely related compound with a chloro substituent instead of a nitro group.

The uniqueness of 4-NITRO-N-[2-(3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE lies in its combination of the quinazolinone core, nitro groups, and benzamide moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15N5O6

Molecular Weight

433.4 g/mol

IUPAC Name

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H15N5O6/c27-20(13-8-10-15(11-9-13)25(29)30)23-24-19(14-4-3-5-16(12-14)26(31)32)22-18-7-2-1-6-17(18)21(24)28/h1-12,19,22H,(H,23,27)

InChI Key

IXMDFLZMCWGCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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